molecular formula C23H27NO6 B2927959 Methyl 3,4,5-trimethoxy-2-((phenylcyclopentyl)carbonylamino)benzoate CAS No. 1024040-65-0

Methyl 3,4,5-trimethoxy-2-((phenylcyclopentyl)carbonylamino)benzoate

Cat. No.: B2927959
CAS No.: 1024040-65-0
M. Wt: 413.47
InChI Key: ZKOBKFZPETZYKV-UHFFFAOYSA-N
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Description

Methyl 3,4,5-trimethoxy-2-((phenylcyclopentyl)carbonylamino)benzoate: is a complex organic compound characterized by its multiple methoxy groups and a phenylcyclopentyl carbonylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,4,5-trimethoxy-2-((phenylcyclopentyl)carbonylamino)benzoate typically involves multi-step organic reactions. One common approach is to start with a suitable aromatic compound, such as 3,4,5-trimethoxybenzoic acid, and then introduce the phenylcyclopentyl carbonylamino group through a series of reactions including amide bond formation.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The methoxy groups can be oxidized to hydroxyl groups under certain conditions.

  • Reduction: The carbonyl group can be reduced to an alcohol.

  • Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: Formation of hydroxylated derivatives.

  • Reduction: Formation of alcohol derivatives.

  • Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple methoxy groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, Methyl 3,4,5-trimethoxy-2-((phenylcyclopentyl)carbonylamino)benzoate may be used to study enzyme inhibition or as a probe in biochemical assays.

Medicine: Potential medicinal applications include its use as a precursor for drug development. Its unique structure may offer therapeutic benefits in treating various diseases.

Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The exact mechanism of action of Methyl 3,4,5-trimethoxy-2-((phenylcyclopentyl)carbonylamino)benzoate depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets in the body, such as enzymes or receptors, to exert its effects. The pathways involved would be determined by the biological context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 3,4,5-trimethoxybenzoate: Similar structure but lacks the phenylcyclopentyl carbonylamino group.

  • Methyl 3,4,5-trimethoxy-2-(nicotinamido)benzoate: Similar structure with a different amido group.

Uniqueness: Methyl 3,4,5-trimethoxy-2-((phenylcyclopentyl)carbonylamino)benzoate is unique due to its combination of methoxy groups and the phenylcyclopentyl carbonylamino moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

methyl 3,4,5-trimethoxy-2-[(1-phenylcyclopentanecarbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO6/c1-27-17-14-16(21(25)30-4)18(20(29-3)19(17)28-2)24-22(26)23(12-8-9-13-23)15-10-6-5-7-11-15/h5-7,10-11,14H,8-9,12-13H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOBKFZPETZYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)OC)NC(=O)C2(CCCC2)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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